molecular formula C6H7ClN2OS B2567301 5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole CAS No. 1462241-09-3

5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole

Cat. No. B2567301
CAS RN: 1462241-09-3
M. Wt: 190.65
InChI Key: WJQXRGKFHZCWGA-UHFFFAOYSA-N
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Description

5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole, also known as COT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. Its unique chemical structure makes it a potential candidate for the development of new drugs with enhanced therapeutic properties.

Scientific Research Applications

Synthesis and Fungicidal Activity

The synthesis and evaluation of 1,2,4-thiadiazole derivatives for their fungicidal activity have been explored, revealing potential in agriculture for controlling rice sheath blight, a significant disease affecting rice crops. This research emphasizes the chemical's role in developing new fungicides with improved efficacy against plant pathogens (Chen, Li, & Han, 2000).

Structural and Electronic Properties

Investigations into the structure and electronic properties of 1,2,4-thiadiazole derivatives, including their crystal and molecular structures, have been conducted. These studies utilize various spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their potential applications in materials science and as nonlinear optical (NLO) materials (Kerru et al., 2019).

Antipsychotic and Anticonvulsant Agents

Research on substituted benzoxazepine and benzothiazepine derivatives, including 1,2,4-thiadiazole, has demonstrated their potential as antipsychotic and anticonvulsant agents. These findings highlight the chemical's applicability in developing new medications for treating psychiatric disorders and epilepsy (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Cytotoxic Activity

The synthesis of thiazole derivatives bearing a coumarin nucleus, including 1,2,4-thiadiazole derivatives, and their evaluation for cytotoxic activity against human cells have been explored. This research suggests potential therapeutic applications in cancer treatment, emphasizing the importance of structural modification in enhancing bioactivity (Gomha & Khalil, 2012).

Corrosion Inhibition

Studies on 1,2,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions have been conducted. These compounds exhibit significant inhibition properties, offering insights into their potential applications in materials science, particularly in corrosion protection strategies (Bentiss et al., 2007).

Antimicrobial Activity and Genotoxicity Assessment

Research on 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, including their antimicrobial activity against pathogenic microbes and genotoxicity assessment in vivo, indicates their potential as antibiotics. This work emphasizes the importance of evaluating both therapeutic efficacy and safety in drug development (Al-Smadi et al., 2019).

properties

IUPAC Name

5-chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c7-6-8-5(9-11-6)4-1-2-10-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQXRGKFHZCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NSC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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